1-Piperazinyl(2-thiazolyl)methanone
Overview
Description
1-Piperazinyl(2-thiazolyl)methanone is a heterocyclic compound that combines a piperazine ring with a thiazole ring through a methanone linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinyl(2-thiazolyl)methanone typically involves a multi-step procedure. One common method includes the reaction of piperazine with thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Piperazinyl(2-thiazolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromoethane or chloroacetyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-Piperazinyl(2-thiazolyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinyl(2-thiazolyl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperazin-1-yl-benzothiazole: Similar structure but with a benzene ring fused to the thiazole.
Piperazin-1-yl-pyridine: Contains a pyridine ring instead of a thiazole.
Thiazol-2-yl-methanone: Lacks the piperazine moiety.
Uniqueness
1-Piperazinyl(2-thiazolyl)methanone is unique due to its combination of piperazine and thiazole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H11N3OS |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
piperazin-1-yl(1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C8H11N3OS/c12-8(7-10-3-6-13-7)11-4-1-9-2-5-11/h3,6,9H,1-2,4-5H2 |
InChI Key |
JZBNWJPFEZAUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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